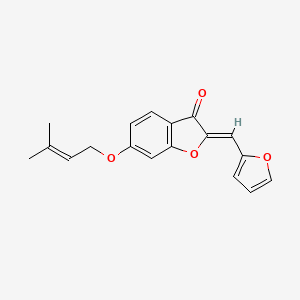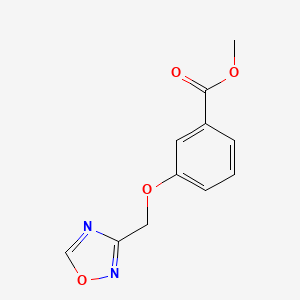
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been shown to have antioxidant properties and may protect against oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has several advantages for lab experiments. It is easy to synthesize and is relatively stable. It can also be easily modified to create derivatives with different properties. However, one limitation of this compound is that it may not be readily available in large quantities.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use as a drug delivery system. Another potential direction is to study its potential use as a pesticide and its effects on the environment. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is a chemical compound that has potential applications in various fields. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound and its effects on the environment.
Métodos De Síntesis
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate can be synthesized using a specific method. The method involves the reaction between 3-hydroxybenzoic acid and 1,2,4-oxadiazole-3-carboxylic acid in the presence of thionyl chloride and methanol. The reaction yields Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate as the final product.
Aplicaciones Científicas De Investigación
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In the field of agriculture, Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has been studied for its potential use as a pesticide.
Propiedades
IUPAC Name |
methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-15-11(14)8-3-2-4-9(5-8)16-6-10-12-7-17-13-10/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXQXFQPTAUYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)
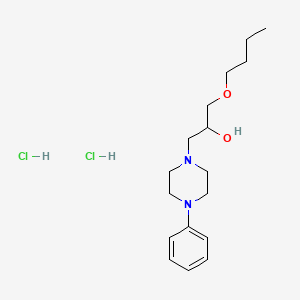
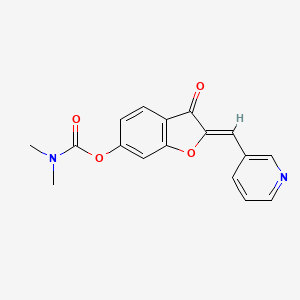
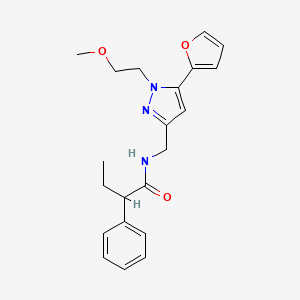
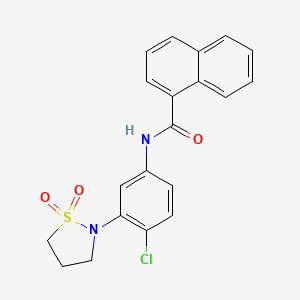

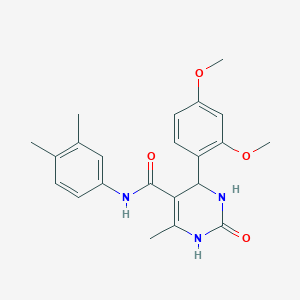

![6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2996561.png)
